molecular formula C6H7NO2S2 B193822 2-Mercapto-4-methyl-5-thiazoleacetic acid CAS No. 34272-64-5

2-Mercapto-4-methyl-5-thiazoleacetic acid

Cat. No. B193822
CAS RN: 34272-64-5
M. Wt: 189.3 g/mol
InChI Key: KYBOCQHDFLVQIB-UHFFFAOYSA-N
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Description

2-Mercapto-4-methyl-5-thiazoleacetic acid is a thiazole derivative . It has the molecular formula C6H7NO2S2 and a molecular weight of 189.26 . It is used in the preparation of dinuclear [Au- (O 4 NCS 2)] 2 and tetranuclear [Au (SSCOOH)] 4 complexes . It can also be used as a capping agent in the preparation of fused spherical gold nanoparticles .


Chemical Reactions Analysis

2-Mercapto-4-methyl-5-thiazoleacetic acid participates in the preparation of dinuclear [Au- (O 4 NCS 2)] 2 and tetranuclear [Au (SSCOOH)] 4 complexes . It can also be used as a capping agent in the preparation of fused spherical gold nanoparticles .


Physical And Chemical Properties Analysis

2-Mercapto-4-methyl-5-thiazoleacetic acid is a white to light yellow crystal powder . It has a melting point of 207 °C (dec.) (lit.) . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Vulcanization Accelerators

2-Mercapto-4-methyl-5-thiazoleacetic acid, as a derivative of 2-mercapto-benzothiazole, has been recognized for its role in rubber vulcanization. The studies emphasize its application and compounding data in rubber processing. The interaction of such accelerators with sulfur and rubber hydrocarbon during vulcanization leads to the formation of intermediate compounds essential for the process, highlighting the chemical's significance in the rubber industry (Trivette, Morita, & Young, 1962).

Applications in Chemical Synthesis and Transformations

Synthesis of Biologically Active and Industrially Demanded Compounds

2-Mercapto-4-methyl-5-thiazoleacetic acid, as a benzothiazole derivative, is pivotal in the synthesis of biologically active and industrially demanded compounds. The review sheds light on the advancements in the synthesis methods of such derivatives, categorizing them into conventional multistep processes and one-pot, atom economy procedures. These methods leverage green chemistry principles and simple reagents, underscoring the compound's role as a highly reactive building block for organic and organoelement synthesis, including the creation of pharmacologically active heterocycles (Zhilitskaya, Shainyan, & Yarosh, 2021).

Safety And Hazards

2-Mercapto-4-methyl-5-thiazoleacetic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

2-(4-methyl-2-sulfanylidene-3H-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-3-4(2-5(8)9)11-6(10)7-3/h2H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBOCQHDFLVQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187836
Record name 5-Thiazoleacetic acid, 2-mercapto-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-4-methyl-5-thiazoleacetic acid

CAS RN

34272-64-5
Record name 2-Mercapto-4-methyl-5-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34272-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazoleacetic acid, 2-mercapto-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazoleacetic acid, 2-mercapto-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-4-methyl-2-thioxothiazol-5-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
BC Tzeng, WH Liu, JH Liao, GH Lee… - Crystal growth & …, 2004 - ACS Publications
… Treatment of AuCl(SMe 2 ) with equimolar sodium (aza-15-crown-5)dithiocarbamate (O 4 NCS 2 ) or 2-mercapto-4-methyl-5-thiazoleacetic acid (HSSCOOH) in the presence of NaOMe …
Number of citations: 0 pubs.acs.org
R Zhang, J Sun, C Ma - Inorganica chimica acta, 2004 - Elsevier
… we chose another ligand: 2-mercapto-4-methyl-5-thiazoleacetic acid, which possesses one … di-n-butyltin(IV) oxide with the 2-mercapto-4-methyl-5-thiazoleacetic acid in 1:1 molar ratio in …
Number of citations: 0 www.sciencedirect.com
M Hapka, M Dranka, K Orłowska, G Chałasiński… - Dalton …, 2015 - pubs.rsc.org
… Our ligand of choice was 2-mercapto-4-methyl-5-thiazoleacetic acid (H 2 -mmta). The derivatives of thiazolidinethione and thiazolethione are known complexing agents in gold chemistry…
Number of citations: 0 pubs.rsc.org
C Ma, J Sun, L Qiu, J Cui - … of Inorganic and Organometallic Polymers and …, 2005 - Springer
… To continue our study in this area, we choose another interesting ligand of 2mercapto-4-methyl-5-thiazoleacetic acid reacted with R3SnCl and obtained a series of triorganotin carb…
Number of citations: 0 link.springer.com
W Ciesielski, R ZAKRZEwSKI… - Asian Journal of …, 2006 - researchgate.net
… In this paper, determination of 2-mercaptothiazoline (1), 2,5-dimercapto-1,3,4thiadiazole (2) and 2-mercapto-4-methyl-5-thiazoleacetic acid (3) by their direct titration with iodine in an …
Number of citations: 0 www.researchgate.net
R Zhang, F Sun, C Ma, J Zhang - Polish Journal of Chemistry, 2006 - infona.pl
The organotin(IV) complexes, [(C4H4NS2CH2CO2)R2Sn(OMe)OSnR2]2 (R =Me1, n-Bu 2, Ph 3, PhCH2 4), have been synthesized and characterized by IR and 1H NMR spectroscopy. …
Number of citations: 0 www.infona.pl
S Moeno, E Antunes, S Khene, C Litwinski… - Dalton …, 2010 - pubs.rsc.org
… The preparation of zinc phthalocyanine derivatives peripherally substituted with 2-mercapto-4-methyl-5-thiazoleacetic acid is reported for the first time in this study. In order to determine …
Number of citations: 0 pubs.rsc.org
C Ma, J Sun - Dalton Transactions, 2004 - pubs.rsc.org
… ligand: 2-mercapto-4-methyl-5-thiazoleacetic acid. … -assembly reaction of 2-mercapto-4-methyl-5-thiazoleacetic acid, sodium … , the 2-mercapto-4-methyl-5-thiazoleacetic acid reacted with …
Number of citations: 0 pubs.rsc.org
XP Yang, ZJ Tan, YL Fu, G Li, H Xu - Advanced Materials Research, 2015 - Trans Tech Publ
… Gold nanoparticles were surface-attached with 2-mercapto-4-methyl-5-thiazoleacetic acid which … The outer layer of ligand (2-mercapto-4-methyl-5- thiazoleacetic acid) on Au/Fe3O4 can …
Number of citations: 0 www.scientific.net
H Rámirez, JR Rodrigues, MR Mijares… - Journal of Chemical …, 2020 - journals.sagepub.com
… We report herein the synthesis of a hybrid scaffold by incorporating 2-mercapto-4-methyl-5-thiazoleacetic acid (2) on position 4 of 4,7-dichloroquinoline (1) and the chemical behavior of …
Number of citations: 0 journals.sagepub.com

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